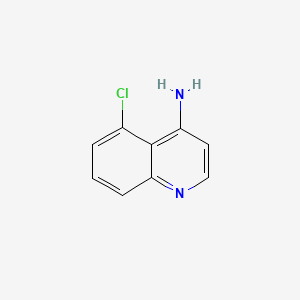

5-Chloroquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZNHGOMVIJEAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696191 | |

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92385-37-0 | |

| Record name | 5-Chloro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92385-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 5-Chloroquinolin-4-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloroquinolin-4-amine

5-Chloroquinolin-4-amine is a critical heterocyclic amine that serves as a fundamental building block in the landscape of medicinal chemistry and drug development. As a derivative of the quinoline scaffold, a privileged structure renowned for its diverse pharmacological activities, 5-chloroquinolin-4-amine is a key intermediate in the synthesis of potent therapeutic agents.[1][2] Its structure is integral to the development of novel compounds targeting a range of diseases, including malaria and cancer.[3][4]

This guide provides an in-depth, experience-driven walkthrough for the synthesis and comprehensive characterization of 5-Chloroquinolin-4-amine. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the scientific rationale behind methodological choices. Every protocol is presented as a self-validating system, incorporating analytical checkpoints to ensure the integrity of the final compound.

Part 1: Synthesis of 5-Chloroquinolin-4-amine via Nucleophilic Aromatic Substitution (SNAr)

The most reliable and common strategy to synthesize 4-aminoquinolines is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the reactivity of a 4-chloroquinoline precursor, where the chlorine atom at the C4 position acts as a good leaving group, readily displaced by an amine nucleophile.[1][2]

Reaction Principle & Causality

The SNAr mechanism is facilitated by the electron-withdrawing nature of the quinoline ring's nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack at the C4 position. The reaction typically requires elevated temperatures to overcome the activation energy for the substitution on the aromatic ring.[1][2] Using an excess of the aminating agent or conducting the reaction under pressure ensures the reaction proceeds to completion.

Visualizing the Synthetic Pathway

Caption: Synthetic workflow for 5-Chloroquinolin-4-amine via SNAr.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and may require optimization based on laboratory conditions and scale.

Materials:

-

4,5-Dichloroquinoline

-

Concentrated Aqueous Ammonia (28-30%)

-

Phenol

-

Sodium Hydroxide (NaOH) solution (10% w/v)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol

-

Steel autoclave or high-pressure reaction vessel

Procedure:

-

Reaction Setup: In a glass liner for a steel autoclave, combine 4,5-dichloroquinoline (1 equiv.), phenol (2-3 equiv., acts as a solvent and catalyst), and concentrated aqueous ammonia (10-15 equiv.).

-

Expert Insight: Phenol is used as a high-boiling solvent that can also activate the substrate by protonating the quinoline nitrogen, making the C4 position more electrophilic and susceptible to nucleophilic attack. The large excess of ammonia drives the reaction equilibrium towards the product.

-

-

Reaction Conditions: Seal the autoclave and heat the mixture to 160-180 °C. Maintain this temperature with stirring for 12-18 hours.

-

Trustworthiness Check: Monitor the reaction progress by taking aliquots (if the system allows) and analyzing via Thin Layer Chromatography (TLC) using a DCM:Methanol (95:5) mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

-

Work-up and Isolation: After cooling the reactor to room temperature, cautiously vent any residual pressure. Add 10% NaOH solution to the reaction mixture until the pH is >12. This step neutralizes the phenolic solvent, converting it to sodium phenoxide, which is water-soluble.

-

Extraction: Transfer the basified mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often contaminated with residual starting material or side products. Purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 5-Chloroquinolin-4-amine as a solid.

Part 2: Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized 5-Chloroquinolin-4-amine is a non-negotiable step. A multi-technique approach ensures a robust and self-validating characterization.

Visualizing the Characterization Workflow

Caption: Logical workflow for the analytical characterization of the product.

Chromatographic Analysis (Purity)

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.

-

Protocol:

-

System: A reversed-phase HPLC system with a UV detector.[5]

-

Column: C18 column (e.g., 5 µm, 4.6 x 250 mm).

-

Mobile Phase: An isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water. A typical starting point is 70:30 Water:Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm or 343 nm.[6]

-

Sample Prep: Dissolve a small amount of the product in the mobile phase to a concentration of ~0.5 mg/mL.

-

-

Expected Result: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of this peak.

Spectroscopic Analysis (Structure)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information by mapping the carbon and hydrogen framework.

-

¹H NMR:

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 5.0-6.5 ppm. The chemical shift can be variable and concentration-dependent.

-

Aromatic Protons: The quinoline ring protons will appear in the aromatic region (7.0-8.5 ppm). Expect a series of doublets and triplets, with coupling constants characteristic of aromatic systems. The proton at C2, adjacent to the ring nitrogen, is typically the most downfield.

-

-

¹³C NMR:

-

Aromatic Carbons: Expect 9 distinct signals in the range of 110-155 ppm. The carbon bearing the chlorine (C5) and the carbon bearing the amine (C4) will have characteristic shifts influenced by the electronegativity of the substituents. Quaternary carbons will typically show lower intensity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Protocol: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Absorptions:

-

N-H Stretching: Primary amines show two characteristic medium-intensity sharp bands in the 3300-3450 cm⁻¹ region.[10][11]

-

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.[12]

-

N-H Bending (Scissoring): A medium to strong band around 1600-1650 cm⁻¹.[10]

-

C=C and C=N Stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline aromatic system.

-

C-N Stretching: A band in the 1250-1335 cm⁻¹ region for aromatic amines.[10]

-

C-Cl Stretching: A strong band typically found in the 700-850 cm⁻¹ region.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Technique: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Expected Results:

-

Molecular Ion Peak ([M+H]⁺): The primary peak should correspond to the protonated molecule. Given the molecular formula C₉H₇ClN₂, the molecular weight is 178.62 g/mol .[4] The [M+H]⁺ ion would be observed at m/z 179.63.

-

Isotopic Pattern: A crucial validation step is observing the characteristic isotopic pattern for a chlorine-containing compound. There should be two peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Physicochemical Characterization

Summary of Key Properties: This table consolidates the essential data for 5-Chloroquinolin-4-amine.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [4] |

| Molecular Weight | 178.62 g/mol | [4] |

| Appearance | Off-white to yellow crystalline solid | [13] |

| Melting Point | ~120 °C | [4] |

| Purity (by HPLC) | ≥98% (typical requirement) | [5] |

Conclusion

The synthesis and characterization of 5-Chloroquinolin-4-amine are fundamental processes for researchers engaged in the discovery of new pharmaceuticals. The SNAr approach offers a robust and scalable synthetic route. Rigorous characterization using a combination of chromatographic and spectroscopic techniques—HPLC for purity, and NMR, MS, and IR for structural confirmation—is essential for validating the integrity of the molecule. This guide provides the technical framework and expert rationale necessary to confidently produce and verify this valuable chemical intermediate, enabling the advancement of drug development programs.

References

-

Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Gontijo, R. N., et al. (2021). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization and In Vitro Evaluation against Leishmania Species. Molecules. Available at: [Link]

-

Rojas-Altuve, F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

-

Rojas-Altuve, F., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC - PubMed Central. Available at: [Link]

- Google Patents (1982). Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.

-

ResearchGate. Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. Available at: [Link]

-

PubChem. 5-Chloroquinolin-4-ol. CID 18415015. Available at: [Link]

-

Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Available at: [Link]

-

Exploring 5-Chloro-8-Hydroxyquinoline: Properties and Applications. Available at: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Al-Gousi, A. M., et al. (2019). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. Available at: [Link]

-

Li, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

Hennequin, L. F., et al. (2006). N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. Available at: [Link]

-

ResearchGate. (2004). Infrared spectra and the structure of drugs of the fluoroquinolone group. Available at: [Link]

-

ResearchGate. (1987). Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection. Available at: [Link]

-

PubChem. 5-Chloroquinolin-8-ol. Available at: [Link]

-

PubChem. 5-Aminoquinoline. CID 11911. Available at: [Link]

-

Chen, J. M., et al. (2002). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Chad's Prep. (2018). 14.3 Interpreting More IR Spectra | Organic Chemistry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

ResearchGate. The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol. Available at: [Link]

-

Kumar, L., et al. (2022). Analytical Quality-by-Design-Based Systematic Optimization of RP-HPLC Method Conditions to Analyze Simultaneously Chloroquine Phosphate and Flavopiridol in Stress-Induced Combined Drug Solution and Pharmaceutical Emulsions. PubMed. Available at: [Link]

-

National Institute of Standards and Technology. Clioquinol. NIST WebBook. Available at: [Link]

-

SpectraBase. 4-Chloroquinoline. Spectrum ID: 6332RNgqArZ. Available at: [Link]

-

de Melo, E. B., et al. (2023). TropMol-Caipora: A Cloud-Based Web Tool to Predict Cruzain Inhibitors by Machine Learning. ACS Omega. Available at: [Link]

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 5-chloro-3,4-dihydroquinolin-2(1H)-one(72995-15-4) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroquinolin-4-amine

Abstract

5-Chloroquinolin-4-amine is a critical heterocyclic amine that serves as a foundational structural motif in the development of pharmacologically active agents. Its strategic importance, particularly as a scaffold for antimalarial and anticancer drugs, necessitates a comprehensive understanding of its physicochemical properties.[1] These properties govern its solubility, permeability, and interaction with biological targets, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth analysis of the key physicochemical parameters of 5-Chloroquinolin-4-amine, supported by detailed experimental protocols and theoretical insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[2] The introduction of a chlorine atom at the 5-position of the quinoline ring, as in 5-Chloroquinolin-4-amine, significantly modulates the electronic and steric properties of the molecule. This substitution can influence the basicity of the quinoline nitrogen and the amino group, alter lipophilicity, and provide a vector for further chemical modification.[3] Consequently, 5-Chloroquinolin-4-amine is a valuable building block for synthesizing novel therapeutic agents.[1] A thorough characterization of its fundamental physicochemical properties is the first and most critical step in the rational design of new drugs based on this scaffold.

Core Physicochemical Properties

The fundamental physicochemical data for 5-Chloroquinolin-4-amine are summarized in the table below. It is important to note that while some properties like melting point are experimentally determined, others such as boiling point and pKa are often computationally predicted in commercially available databases. This guide provides both reported values and the methodologies to determine them experimentally for rigorous validation.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | [4][5] |

| Molecular Weight | 178.62 g/mol | [4][5] |

| CAS Number | 92385-37-0 | [4][5] |

| Melting Point | 120 °C | [4][5] |

| Boiling Point (Predicted) | 366.8 ± 27.0 °C | [4] |

| Density (Predicted) | 1.363 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 7.93 ± 0.50 | [4][5] |

Solubility Profile: A Critical Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, directly impacting its absorption and bioavailability. Quinoline and its derivatives are generally characterized by limited aqueous solubility, which can be modulated by pH.[6][7]

Qualitative Solubility

Based on the behavior of structurally similar compounds like 5-chloroquinolin-8-ol and other amines, 5-Chloroquinolin-4-amine is expected to be:

The basicity of the amino group and the quinoline nitrogen means that the compound's aqueous solubility will be pH-dependent, increasing in acidic conditions due to the formation of the more polar protonated species.[6][9]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic solubility is the shake-flask method.[10][11] This protocol ensures that a true equilibrium is reached between the solid compound and the solvent.

Objective: To determine the equilibrium solubility of 5-Chloroquinolin-4-amine in various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

Methodology:

-

Preparation: Add an excess amount of solid 5-Chloroquinolin-4-amine to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: After incubation, allow the vials to stand, permitting the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to filter this sample through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Quantification: Dilute the filtered, saturated solution with a suitable solvent. Quantify the concentration of 5-Chloroquinolin-4-amine using a validated analytical method, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[10]

-

Calibration: Prepare a standard curve of known concentrations of the compound to accurately determine the concentration in the test samples.

Logical Flow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Assay.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa value defines the strength of an acid or base and is a critical parameter for predicting a drug's behavior in different physiological environments, such as the stomach (low pH) and intestines (higher pH). For 5-Chloroquinolin-4-amine, there are two primary basic centers: the quinoline nitrogen and the exocyclic amino group. The predicted pKa of ~7.9 suggests the compound will be significantly protonated at physiological pH (7.4).[4][5]

Experimental Protocol: pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[12][13][14]

Objective: To experimentally determine the pKa value(s) of 5-Chloroquinolin-4-amine.

Methodology:

-

Solution Preparation: Accurately weigh and dissolve a sample of 5-Chloroquinolin-4-amine in a suitable solvent, typically a co-solvent system like methanol-water, to a known concentration (e.g., 1-5 mM).[13]

-

System Calibration: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10) to ensure accurate readings.[12]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of a base.[12][14]

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. This point can be precisely located by finding the maximum of the first derivative of the titration curve.[12]

Conceptual Diagram of pKa Determination

Caption: Conceptual flow of pKa determination.

Spectroscopic Profile

Spectroscopic analysis is indispensable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group. A broad singlet corresponding to the -NH₂ protons is also anticipated. Aromatic protons typically appear in the δ 7.0-8.5 ppm range.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine and nitrogen atoms will be significantly affected. Aromatic carbons generally resonate in the δ 110-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions for 5-Chloroquinolin-4-amine include:

-

N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretching: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl bond.

-

N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

UV-Vis Spectroscopy

The quinoline ring system is a strong chromophore. 5-Chloroquinolin-4-amine is expected to exhibit strong absorbance in the UV region, typically with multiple absorption maxima corresponding to π→π* transitions of the aromatic system.[15] The exact wavelength of maximum absorbance (λ_max) can be influenced by the solvent polarity.[16] UV-Vis spectroscopy is particularly useful for quantitative analysis and for pKa determination via the UV-metric method, which relies on the shift in λ_max upon protonation.[4][6][17][18]

Safety and Handling

According to available Safety Data Sheets (SDS), 5-Chloroquinolin-4-amine should be handled with care.[19]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, safety goggles, and chemical-resistant gloves.[19][20]

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[21] Avoid contact with skin and eyes.[19]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[19]

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms develop.[19]

Conclusion

The physicochemical properties of 5-Chloroquinolin-4-amine—particularly its solubility and pKa—are fundamental to its application in drug discovery. This guide has provided a consolidated overview of these properties and detailed, field-proven protocols for their experimental determination. By applying these methodologies, researchers can ensure the generation of high-quality, reliable data, which is essential for building robust structure-activity relationships and advancing the development of new therapeutics based on this versatile chemical scaffold.

References

- CookeChem. (n.d.). 5-Chloroquinolin-4-amine, 95+%, 92385-37-0.

- ChemicalBook. (n.d.). 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0.

- Carvajal-Moreno, M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical research, 36(4), 63.

- Yousuf, M., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan journal of pharmaceutical sciences, 26(4), 773-779.

- Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Current topics in medicinal chemistry, 13(21), 2774-2813.

- Echemi. (n.d.). 5-Chloro-4-quinolinamine SDS, 92385-37-0 Safety Data Sheets.

- LookChem. (n.d.). Cas 5428-61-5, N4-(5-chloroquinolin-4-yl).

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- BASE CAMP. (2016). SAFETY DATA SHEET.

- Sigma-Aldrich. (2021). SAFETY DATA SHEET.

- Ferreira, M. L., et al. (2022). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione: Synthesis, Characterization, and Computational Studies. Molecules, 27(19), 6529.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Avdagiç, F., et al. (2017). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Journal of Solution Chemistry, 46, 634-644.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Solubility of Things. (n.d.). 5-Chloro-8-hydroxyquinoline.

- Yousuf, M., et al. (2013). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4).

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

- Shayanfar, A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

- Byju's. (n.d.). Preparation and Properties of Quinoline.

- University of Toronto. (2023). Solubility of Organic Compounds.

- dos Santos, G. C., et al. (2017). UV-Vis absorption of aminoquinoline 4 in various solvents.

- ChemicalBook. (n.d.). 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0.

Sources

- 1. 4-AMINO-5-CHLOROQUINOLINE | 92385-37-0 [amp.chemicalbook.com]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. rsc.org [rsc.org]

- 8. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]

- 9. 5-Chloroquinolin-4-ol | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. cms9files.revize.com [cms9files.revize.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 5-Chloroquinolin-4-amine: Synthesis, Structure, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloroquinolin-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, molecular structure, and key physicochemical properties. A detailed exploration of its synthesis, primarily through nucleophilic aromatic substitution, will be presented, including a step-by-step protocol. Furthermore, this guide will elucidate the established and potential applications of 5-Chloroquinolin-4-amine in drug development, with a focus on its role as a scaffold for antimalarial and anticancer agents. We will also discuss its known biological activities and mechanisms of action, supported by relevant data and in-text citations. Finally, a thorough section on the analytical characterization of this compound, including interpretations of spectroscopic data, will be provided.

Introduction and Chemical Identity

5-Chloroquinolin-4-amine is a substituted quinoline derivative that has emerged as a valuable building block in the synthesis of pharmacologically active compounds. Its rigid bicyclic aromatic core, coupled with the reactive amino and chloro substituents, provides a versatile platform for the design of novel therapeutic agents. The 4-aminoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs, most notably the antimalarial drug chloroquine. The introduction of a chlorine atom at the 5-position of the quinoline ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.

This guide aims to serve as a detailed resource for researchers and drug development professionals working with 5-Chloroquinolin-4-amine, providing both foundational knowledge and practical insights into its synthesis, characterization, and application.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 5-Chloroquinolin-4-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 92385-37-0 | [1] |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Appearance | Purple solid | |

| Melting Point | 120 °C | [1] |

| Predicted pKa | 7.93 ± 0.50 | |

| Predicted Density | 1.363 ± 0.06 g/cm³ |

The molecular structure of 5-Chloroquinolin-4-amine consists of a quinoline ring system with a chlorine atom at position 5 and an amine group at position 4.

Figure 1: 2D Molecular Structure of 5-Chloroquinolin-4-amine.

Synthesis of 5-Chloroquinolin-4-amine

The most prevalent and efficient method for the synthesis of 5-Chloroquinolin-4-amine and its derivatives is through a nucleophilic aromatic substitution (SNA) reaction.[2][3] This approach typically involves the reaction of a 4,5-dichloroquinoline precursor with an amine source. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring, which is activated by the ring nitrogen, allows for selective substitution.

General Synthetic Scheme

The synthesis of 4-aminoquinolines generally follows the pathway of reacting a 4-chloroquinoline with a suitable amine.[2]

Figure 2: General workflow for the synthesis of 5-Chloroquinolin-4-amine.

Step-by-Step Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-aminoquinoline derivatives, which can be adapted for the synthesis of 5-Chloroquinolin-4-amine. This protocol is based on general methods described in the literature.[2]

Materials:

-

4,5-Dichloroquinoline

-

Ammonia source (e.g., ammonium hydroxide or an amine salt)

-

Solvent (e.g., ethanol, DMSO)

-

Base (optional, e.g., triethylamine)

-

Dichloromethane

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hexane

-

Chloroform

Procedure:

-

Reaction Setup: In a sealed reaction vessel, combine 4,5-dichloroquinoline (1 equivalent) and the amine source (2-3 equivalents).

-

Solvent Addition: Add the chosen solvent to the reaction mixture.

-

Heating: Heat the mixture to 120-180 °C and maintain this temperature for 6-8 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane.

-

Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

The crude product can be further purified by precipitation from a solvent system such as hexane:chloroform or by column chromatography on silica gel.[2]

-

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, and 5-Chloroquinolin-4-amine serves as a key intermediate in the development of novel therapeutics.

Antimalarial Agents

The most prominent application of 4-aminoquinolines is in the treatment of malaria.[2] Chloroquine, a 4-aminoquinoline derivative, has been a frontline antimalarial drug for decades. The mechanism of action is believed to involve the inhibition of heme detoxification in the malaria parasite.[4] The parasite digests hemoglobin in its food vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. 4-aminoquinolines are thought to interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[4] 5-Chloroquinolin-4-amine provides a scaffold to develop new analogs that may be effective against chloroquine-resistant strains of Plasmodium falciparum.

Figure 3: Predicted antimalarial mechanism of action of 5-Chloroquinolin-4-amine derivatives.

Anticancer Agents

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[2] Several studies have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. The proposed mechanisms of anticancer activity are multifaceted and may involve:

-

Induction of Apoptosis: Triggering the intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle, preventing cancer cells from dividing.

-

Inhibition of Kinases: Some quinoline derivatives have been shown to inhibit protein kinases that are crucial for cancer cell survival and proliferation.

The cytotoxic effects of 4-aminoquinoline derivatives have been demonstrated in breast cancer cell lines, making 5-Chloroquinolin-4-amine a promising starting point for the development of novel chemotherapeutics.[2]

Figure 4: Potential anticancer mechanisms of 5-Chloroquinolin-4-amine derivatives.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns of these protons will be influenced by the positions of the chloro and amino substituents. The protons of the amino group may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons directly attached to the nitrogen and chlorine atoms will be significantly affected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 5-Chloroquinolin-4-amine, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 178.62 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for 5-Chloroquinolin-4-amine include:

-

N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

-

C=C and C=N stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: This absorption is typically found in the fingerprint region, below 800 cm⁻¹.

Safety and Handling

5-Chloroquinolin-4-amine should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash with soap and water.

-

Eye Contact: Rinse with plenty of water.

-

Ingestion: Seek medical attention.

-

Conclusion

5-Chloroquinolin-4-amine is a compound of considerable interest to the medicinal chemistry and drug discovery community. Its straightforward synthesis, versatile chemical nature, and the proven pharmacological relevance of the 4-aminoquinoline scaffold make it an attractive starting point for the development of new therapeutic agents. This guide has provided a detailed overview of its chemical properties, synthesis, potential applications, and analytical characterization. Further research into the specific biological targets and mechanisms of action of 5-Chloroquinolin-4-amine and its derivatives will be crucial in fully realizing its therapeutic potential.

References

- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 25(18), 3899-3903.

-

Frontiers in Chemistry. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

-

MDPI. (2023). (2R, 4S, 5S) 1-(4-(4-(((7-Chloroquinolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione. MDPI. Retrieved from [Link]

-

PubMed Central. (2012). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. PubMed Central. Retrieved from [Link]

-

Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. Retrieved from [Link]

-

PubMed. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. Retrieved from [Link]

-

4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 5-Chloroquinolin-4-amine Derivatives

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This scaffold is prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The versatility of the quinoline nucleus allows for extensive functionalization, making it a privileged structure in drug discovery and development.[2] Among its many variations, derivatives of the 4-aminoquinoline core are particularly noteworthy. This class of compounds, famously represented by the antimalarial drug chloroquine, has been a subject of intense research for decades.[5][6]

This technical guide focuses specifically on the biological activities of 5-Chloroquinolin-4-amine derivatives . The introduction of a chlorine atom at the 5-position of the quinoline ring, in conjunction with various substitutions at the 4-amino position, gives rise to a unique chemical space with diverse and potent pharmacological profiles. We will explore the synthesis, structure-activity relationships (SAR), and mechanisms of action of these compounds across different therapeutic areas, providing researchers and drug development professionals with a comprehensive overview of this promising chemical class.

Chapter 1: Synthetic Strategies and Structure-Activity Relationships

The generation of a diverse library of 5-Chloroquinolin-4-amine derivatives is paramount to exploring their therapeutic potential. The primary synthetic route involves the nucleophilic aromatic substitution of a suitable 4-chloroquinoline precursor.

General Synthetic Approach

The most common and efficient method for synthesizing 4-aminoquinoline derivatives is the reaction of a 4,5-dichloroquinoline or a related 4-chloro-5-substituted quinoline with a wide range of primary or secondary amines.[5][7] This reaction is typically performed under thermal conditions or accelerated by microwave or ultrasound irradiation.[7][8] The choice of the amine nucleophile is the principal way to introduce structural diversity and modulate the physicochemical and biological properties of the final compound.

The general workflow for this synthesis provides a robust platform for creating a multitude of derivatives for screening. The causality behind this choice of reaction is its reliability and applicability to a wide range of amine nucleophiles, allowing for systematic exploration of the chemical space around the 4-amino position.

Caption: General workflow for synthesizing 5-Chloroquinolin-4-amine derivatives.

Structure-Activity Relationship (SAR)

The biological activity of 4-aminoquinoline derivatives is exquisitely sensitive to the nature of the substituents on both the quinoline ring and the 4-amino side chain. For the broader class of 4-aminoquinolines, the 7-chloro substituent, as seen in chloroquine, is considered optimal for antimalarial activity.[9] While this guide focuses on 5-chloro derivatives, the principles of SAR often translate. Key SAR insights include:

-

The 4-Amino Side Chain: This is the most critical element for modulating activity. The length of the alkyl chain, the presence of additional amine groups, and the incorporation of aromatic or heterocyclic rings all profoundly impact potency and selectivity against different biological targets.[9] For instance, a dialkylaminoalkyl side chain with 2-5 carbons between the nitrogen atoms is often optimal for antimalarial activity.[9]

-

The Quinoline Core: While our focus is on the 5-chloro substitution, other modifications on the quinoline ring can fine-tune activity. For example, a methyl group at the 3-position has been shown to reduce antimalarial activity.[9]

-

Basicity of the Side Chain: The basicity of the terminal amine in the side chain is crucial, particularly for antimalarial and some anticancer activities. This property is believed to facilitate drug accumulation in acidic organelles like the parasite's food vacuole or the cellular lysosome.[6][10]

Chapter 2: Anticancer Activity

A significant body of research has highlighted the potent cytotoxic effects of 4-aminoquinoline derivatives against various human cancer cell lines.[5][11] These compounds represent a promising scaffold for the development of novel chemotherapeutic agents.

In Vitro Cytotoxicity

Numerous 5-chloroquinolin-4-amine derivatives have demonstrated significant growth-inhibitory effects. For example, studies on human breast cancer cell lines (MCF7 and MDA-MB-468) have shown that specific derivatives can be more potent than the parent compound chloroquine.[5][11] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, for instance, was particularly effective against MDA-MB-468 cells.[5][11] While this compound is a 7-chloro isomer, the data underscores the potential of the broader chloro-4-aminoquinoline class. Modifications such as adding sulfonamide moieties have also been explored to enhance potency.[12]

| Compound/Derivative Class | Cancer Cell Line | GI₅₀ (µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [5] |

| N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 | 7.35 | [5] |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | [5] |

| Chloroquine (Reference) | MDA-MB-468 | 24.36 | [5] |

| Chloroquine (Reference) | MCF-7 | 20.72 | [5] |

| 7-chloro-4-aminoquinoline sulfonamide (dansyl derivative 32) | MCF-7 | 2.45 | [12] |

Note: The table includes data for closely related 7-chloro and 7-fluoro analogs to illustrate the general potential of the chloro-4-aminoquinoline scaffold, as specific GI₅₀ data for 5-chloro derivatives was less prevalent in the initial searches.

Mechanism of Action: Autophagy Inhibition

One of the most well-studied anticancer mechanisms for chloroquine and its derivatives is the inhibition of autophagy.[13] Autophagy is a cellular recycling process that cancer cells can exploit to survive stress induced by chemotherapy. By inhibiting the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes, these compounds can potentiate the effects of other anticancer drugs and induce cancer cell death.[13] This mechanism is directly linked to the weak base properties of the 4-aminoquinoline scaffold, which leads to their accumulation in the acidic environment of the lysosome, disrupting its function.

Caption: Inhibition of autophagy by 5-Chloroquinolin-4-amine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a foundational colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[14] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of living cells.[15]

Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of a 5-chloroquinolin-4-amine derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-468)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Chloroquinolin-4-amine test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

-

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

-

Sterile 96-well flat-bottom plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: a. Harvest and count cells that are in their exponential growth phase. b. Dilute the cell suspension to an optimal seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for "medium only" (blank) and "cells only" (untreated control). d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.[15]

-

Compound Treatment: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Create a series of serial dilutions of the compound in complete culture medium at 2x the final desired concentrations. c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions to the treatment wells. Add 100 µL of medium with solvent to the untreated control wells. d. Incubate the plate for a specified period (e.g., 48 hours) at 37°C and 5% CO₂.

-

MTT Addition and Incubation: a. Following the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[15][17] b. Incubate the plate for 2-4 hours at 37°C, protected from light.[15] During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100-200 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[17] c. Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[16]

-

Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[16]

-

Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100 c. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Chapter 3: Antimicrobial Activity

Quinoline derivatives have long been recognized for their potent antimicrobial effects.[18][19] The 5-chloroquinolin-4-amine scaffold is no exception, with various analogs demonstrating activity against bacteria, fungi, and protozoa.

Antibacterial and Antifungal Activity

Derivatives of 5-chloroquinoline have shown promising activity against both Gram-positive and Gram-negative bacteria.[19][20] For example, 5-chloroquinolin-8-ol (cloxyquin) exhibits excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains, with MIC values ranging from 0.062 to 0.25 µg/ml.[21][22] The mechanism of action for halogenated quinolines is often proposed to involve the chelation of essential metal ions, like iron, thereby depriving the microbes of critical nutrients.[21] Other derivatives have shown broad-spectrum activity, and their efficacy is highly dependent on the specific substitutions made to the core structure.[1][19]

| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis | 0.062 - 0.25 | [21] |

| Quinoline derivative 11 | S. aureus | 6.25 | [1] |

| Quinoline derivative 24 | E. coli | 3.125 | [1] |

| Ciprofloxacin (Reference) | E. coli & S. aureus | Varies | [19] |

Note: The table includes data for various quinoline derivatives to showcase the general antimicrobial potential of the scaffold, as specific MICs for 5-chloro-4-amino derivatives were not always available in the initial searches.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits the visible growth of a microorganism.[23]

Objective: To determine the MIC of a 5-chloroquinolin-4-amine derivative against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compound and a standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

-

Compound Preparation: a. Prepare a stock solution of the test compound in DMSO. b. In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound is added to the first well and serially diluted down the plate.

-

Inoculum Preparation: a. From a fresh culture plate, pick several bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in MHB so that after inoculation, each well will contain a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: a. After incubation, examine the plate for visible bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Chapter 4: Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, the 5-chloroquinolin-4-amine scaffold has been investigated for other therapeutic applications.

-

Anti-inflammatory Activity: Chloroquine and its derivatives are known to possess immunomodulatory and anti-inflammatory properties, leading to their use in autoimmune diseases like rheumatoid arthritis.[24] Novel derivatives are being evaluated for their ability to suppress the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[24] The mechanism often involves interference with lysosomal antigen processing and Toll-like receptor (TLR) signaling.

-

Antiviral and Antimalarial Activity: The 4-aminoquinoline core is the basis for the historic antimalarial drug chloroquine.[24] The mechanism involves preventing the detoxification of heme in the malaria parasite, leading to a buildup of toxic heme and parasite death.[6] While resistance is an issue, research into novel derivatives continues to find compounds that can overcome resistance mechanisms.[25]

-

Neuroprotective Potential: Given the role of neuroinflammation and protein aggregation in neurodegenerative disorders, and the ability of quinoline derivatives to modulate these processes (e.g., autophagy), they have been explored for conditions like Parkinson's disease.[26]

Conclusion and Future Perspectives

The 5-Chloroquinolin-4-amine scaffold and its close relatives represent a remarkably versatile and pharmacologically active class of compounds. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with a well-understood synthetic framework, makes them highly attractive for future drug development efforts. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and mechanisms of action.

Future research should focus on:

-

Synthesizing highly diverse and novel libraries to improve potency and selectivity while minimizing toxicity.

-

Elucidating detailed mechanisms of action for different therapeutic indications to identify predictive biomarkers and rational combination strategies.

-

Leveraging computational modeling and in silico screening to guide the design of next-generation derivatives with optimized pharmacokinetic and pharmacodynamic properties.

By continuing to explore the rich chemistry and biology of these compounds, the scientific community can harness the full therapeutic potential of the 5-chloroquinolin-4-amine core.

References

- Benchchem. (n.d.). Synthesis of Quinolines from 3-Acetylaniline: Application Notes and Protocols.

- Benchchem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- Benchchem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

- Abcam. (n.d.). MTT assay protocol.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Quinoline Derivatives.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols – An Overview.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- PubMed Central. (n.d.). Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents.

- PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents.

- PubMed Central. (n.d.). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds.

- PubMed Central. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- National Institutes of Health (NIH). (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities.

- International Journal of Pharmaceutical and Life Sciences. (2024). Synthesis and Characterization of Quinoline Derivatives as anti bacterial Agents.

- PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- Journal of Pharmacy and Pharmacology. (1996). An exploration of the structure-activity relationships of 4-aminoquinolines: Novel antimalarials with activity in-vivo.

- MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.

- American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.

- MDPI. (n.d.). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking.

- PubMed. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides.

- Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.

- PubMed. (2001). Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials.

- International Journal of Pharmaceutical Sciences and Medicine. (2024). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES.

- PubMed Central. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes | Request PDF.

- Bollettino Chimico Farmaceutico. (2002). Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents.

- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.

- National Institutes of Health (NIH). (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets.

- Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials.

- PubMed. (n.d.). Biological activities of quinoline derivatives.

- American Society for Microbiology. (2025). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis.

- PubMed. (n.d.). Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one.

- PubMed Central. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery.

- PubMed. (n.d.). The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium.

- Journal of Medicinal Chemistry. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives.

- PubMed Central. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.

- PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.

- World Journal of Gastroenterology. (2025). Chloroquine potentiates the anti-cancer effect of 5-fluorouracil on colon cancer cells.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function relationships in chloroquine and related 4-aminoquinoline antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pharmacy180.com [pharmacy180.com]

- 10. The mode of action of chloroquine. Non-weak base properties of 4-aminoquinolines and antimalarial effects on strains of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and pharmacological evaluation of choroquine derivatives bearing long aminated side chains as antivirus and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 5-Chloroquinolin-4-amine: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Privileged Scaffold

The quinoline nucleus is a cornerstone of medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of therapeutic agents.[1] Within this esteemed class of compounds, 4-aminoquinolines have demonstrated a remarkable breadth of biological activity, from the long-established antimalarial efficacy of chloroquine to emerging applications in oncology and other infectious diseases.[2] This technical guide focuses on a specific, yet under-explored, member of this family: 5-Chloroquinolin-4-amine .

While direct and extensive biological data for 5-Chloroquinolin-4-amine is nascent, its structural similarity to extensively studied analogues, particularly the 7-chloro-4-aminoquinoline derivatives, provides a strong rationale for its investigation as a potential therapeutic agent. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the therapeutic possibilities of 5-Chloroquinolin-4-amine. By synthesizing data from closely related compounds, we will explore its potential mechanisms of action, propose promising therapeutic applications, and provide detailed experimental protocols to guide future research. It is imperative to note that while the potential is significant, the therapeutic applications discussed herein are largely inferred from studies on its chemical cousins. This guide is intended to be a launchpad for dedicated research into the unique biological profile of 5-Chloroquinolin-4-amine.

Core Compound Profile: 5-Chloroquinolin-4-amine

5-Chloroquinolin-4-amine is a heterocyclic aromatic amine with the molecular formula C₉H₇ClN₂. The presence of the chlorine atom at the 5-position and the amino group at the 4-position of the quinoline ring are key structural features that are expected to influence its physicochemical properties and biological activity.

| Property | Value | Source |

| Molecular Formula | C₉H₇ClN₂ | PubChem |

| Molecular Weight | 178.62 g/mol | PubChem |

| CAS Number | 92385-37-0 | ChemicalBook |

| Predicted pKa | 7.93 ± 0.50 | ChemicalBook |

| Predicted Density | 1.363 ± 0.06 g/cm³ | ChemicalBook |

Synthesis of the 4-Aminoquinoline Scaffold

The synthesis of 4-aminoquinolines, including 5-Chloroquinolin-4-amine, can be achieved through several established synthetic routes. A common and versatile method is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor with an appropriate amine.[2][3]

Experimental Protocol: General Synthesis of 4-Aminoquinolines via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives that can be adapted for the synthesis of 5-Chloroquinolin-4-amine and its derivatives.

Materials:

-

Appropriate 4,X-dichloroquinoline (e.g., 4,5-dichloroquinoline)

-

Desired amine (e.g., ammonia or an alkyl/arylamine)

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or neat amine)

-

Base (e.g., K₂CO₃, triethylamine, or excess amine)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

In a round-bottomed flask, combine the 4,X-dichloroquinoline, the amine, the base, and the solvent.

-

Heat the reaction mixture under reflux with stirring for several hours (the reaction time will vary depending on the specific reactants).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired 4-aminoquinoline derivative.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent like NMP can facilitate the SNAr reaction.

-

The addition of a base is often necessary to neutralize the HCl generated during the reaction.

-

The extensive washing steps are crucial for removing unreacted starting materials and byproducts.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

The therapeutic potential of 5-Chloroquinolin-4-amine is primarily inferred from the well-documented activities of its isomers and other derivatives. The following sections explore these potential applications in detail.

Antimalarial Activity: A Legacy of the 4-Aminoquinoline Core

The 4-aminoquinoline scaffold is the backbone of several highly effective antimalarial drugs, most notably chloroquine (a 7-chloro-4-aminoquinoline derivative).[4] The established mechanism of action of these compounds in Plasmodium falciparum provides a strong foundation for investigating the antimalarial potential of 5-Chloroquinolin-4-amine.

Mechanism of Action:

The antimalarial action of 4-aminoquinolines is primarily attributed to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole.[5][6]

-

The parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX).

-

To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (β-hematin).

-

4-aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.

-

The buildup of free heme leads to oxidative stress and damage to the parasite's membranes, ultimately causing its death.[6]

The 7-chloro substituent in chloroquine is considered crucial for its activity, and it is hypothesized that the electron-withdrawing nature of the halogen at this position is important for the interaction with heme.[7] The positioning of the chlorine atom at the 5-position in 5-Chloroquinolin-4-amine may modulate this interaction and its overall antimalarial efficacy.

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol outlines a common method for assessing the in vitro antimalarial activity of a compound against P. falciparum.

Materials:

-

P. falciparum culture (chloroquine-sensitive and resistant strains)

-

Human red blood cells (RBCs)

-

Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

96-well microplates

-

Test compound (5-Chloroquinolin-4-amine) and control drugs (e.g., chloroquine, artemisinin)

-

Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

-

SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound and control drugs in complete medium.

-

Prepare a suspension of P. falciparum-infected RBCs at a specific parasitemia and hematocrit.

-

Add the parasite suspension to the wells of the 96-well plate.

-

Add the drug dilutions to the corresponding wells. Include drug-free and uninfected RBC controls.

-

Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the drug concentration.

Causality Behind Experimental Choices:

-

SYBR Green I is a fluorescent dye that intercalates with DNA, allowing for the quantification of parasite proliferation.

-

The use of both chloroquine-sensitive and -resistant strains is essential to determine the compound's potential to overcome resistance mechanisms.

Anticancer Potential: A Growing Area of Investigation

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[8] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, and their mechanisms of action are multifaceted.[1]

Potential Mechanisms of Anticancer Action:

-

Induction of Apoptosis: Many quinoline derivatives can trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M checkpoints, thereby inhibiting cell proliferation.[1][8]

-

Autophagy Inhibition: Chloroquine and its analogues are known to be lysosomotropic agents that can inhibit autophagy, a cellular process that cancer cells can use to survive stress. By blocking autophagy, these compounds can enhance the efficacy of other chemotherapeutic agents.[6]

-

Inhibition of Tubulin Polymerization: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[9]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

-

96-well cell culture plates

-

Test compound (5-Chloroquinolin-4-amine)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Causality Behind Experimental Choices:

-

The MTT assay relies on the ability of viable cells to reduce the yellow MTT to a purple formazan product by mitochondrial reductases.

-